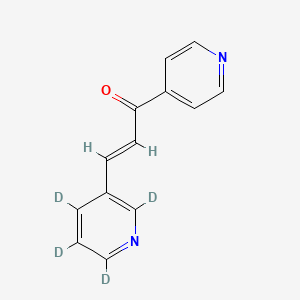
3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4, also known as 3-POP-d4, is a synthetic compound that has been widely used in scientific research. This compound has a wide range of applications, such as in the synthesis of drugs, in the study of biochemical and physiological effects, and in the study of the mechanisms of action of various compounds.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 can be achieved through a multi-step reaction sequence involving the reaction of appropriate starting materials.
Starting Materials
4-pyridinecarboxaldehyde, 3-pyridinecarboxaldehyde, deuterated acetone, magnesium sulfate, sodium hydroxide, potassium carbonate, ethyl iodide, palladium(II) acetate, triphenylphosphine
Reaction
Step 1: Synthesize 1-(4-pyridinyl)-2-propene-1-one-d4 by reacting 4-pyridinecarboxaldehyde with deuterated acetone in the presence of magnesium sulfate and sodium hydroxide., Step 2: Synthesize 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propene-1-ol by reacting 1-(4-pyridinyl)-2-propene-1-one-d4 with 3-pyridinecarboxaldehyde in the presence of potassium carbonate and ethanol., Step 3: Convert 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propene-1-ol to 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 by reacting with ethyl iodide and palladium(II) acetate in the presence of triphenylphosphine.
Mecanismo De Acción
3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 acts as a substrate for enzymes and proteins. It binds to the active site of the enzyme and induces a conformational change, resulting in the activation of the enzyme. This activation leads to the catalytic reaction of the enzyme, which leads to the formation of the desired product.
Efectos Bioquímicos Y Fisiológicos
3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the synthesis of proteins and lipids. In addition, it has been found to inhibit the activity of enzymes involved in the synthesis of hormones, such as testosterone and estrogen. Furthermore, it has been found to have a positive effect on the immune system, as well as a positive effect on the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 in laboratory experiments has several advantages. First, it is a relatively inexpensive compound and is easy to synthesize. Second, it is a stable compound and can be stored for long periods of time. Third, it is a versatile compound and can be used in a variety of experiments.
However, there are also some limitations to the use of 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 in laboratory experiments. First, it is a synthetic compound and may not accurately mimic the structure of naturally occurring compounds. Second, it is not very soluble in water, which may limit its use in certain experiments. Third, it has a relatively low solubility in organic solvents, which may also limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the use of 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 in scientific research. One potential direction is the use of 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 in drug design and development. This compound could be used to study the structure and function of proteins and enzymes involved in drug metabolism, as well as to study the mechanism of action of various drugs. In addition, 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 could be used to study the effects of drugs on the immune system and the cardiovascular system.
Another potential direction is the use of 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 in the study of hormone synthesis. This compound could be used to study the structure and function of enzymes involved in the synthesis of hormones, such as testosterone and estrogen. In addition, 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 could be used to study the effects of hormones on the body, as well as the effects of hormones on the development of diseases.
Finally, 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 could be used to study the structure and function of proteins and enzymes involved in the synthesis of lipids and proteins. This compound could be used to study the effects of lipids and proteins on the body, as well as the effects of lipids and
Aplicaciones Científicas De Investigación
3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 is widely used in scientific research due to its ability to mimic the structure of natural compounds. It is used in the synthesis of drugs and in the study of biochemical and physiological effects. It is also used in the study of the mechanisms of action of various compounds. In addition, it is used as a reference compound in the study of the structure and function of proteins and enzymes.
Propiedades
IUPAC Name |
(E)-1-pyridin-4-yl-3-(2,4,5,6-tetradeuteriopyridin-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-13(12-5-8-14-9-6-12)4-3-11-2-1-7-15-10-11/h1-10H/b4-3+/i1D,2D,7D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWGYMNWMDNSTL-GWHRRPHYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])/C=C/C(=O)C2=CC=NC=C2)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)


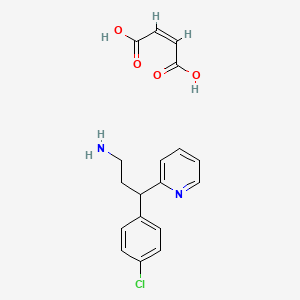
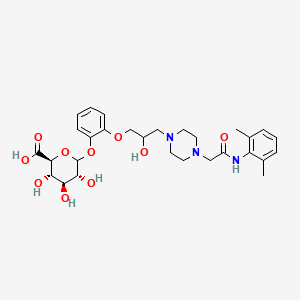
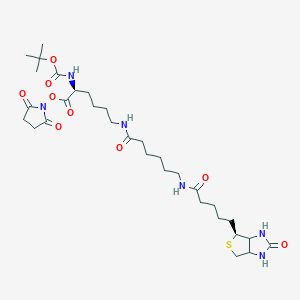
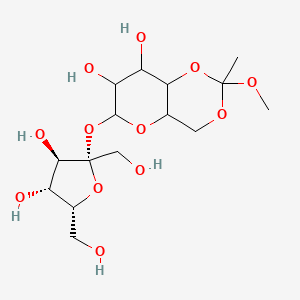
![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)
![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)


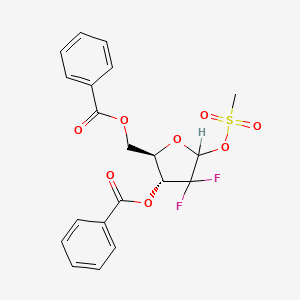
![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)
